2-Hex-1-ynyl-benzaldehyde
Overview
Description
2-Hex-1-ynyl-benzaldehyde is an organic compound with the molecular formula C13H14O It is a derivative of benzaldehyde, where the benzene ring is substituted with a hex-1-ynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-1-ynyl-benzaldehyde typically involves a two-step, one-pot reduction and cross-coupling procedure. The process begins with the formation of a stable aluminum hemiaminal intermediate, which protects the latent aldehyde group. This intermediate is then subjected to cross-coupling with organometallic reagents, such as organolithium compounds, to introduce the hex-1-ynyl group onto the benzaldehyde core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hex-1-ynyl-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hex-1-ynyl group can participate in substitution reactions, leading to the formation of various substituted benzaldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents under palladium-catalyzed conditions.
Major Products Formed
Oxidation: Formation of 2-Hex-1-ynyl-benzoic acid.
Reduction: Formation of 2-Hex-1-ynyl-benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nature of the substituent introduced.
Scientific Research Applications
2-Hex-1-ynyl-benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hex-1-ynyl-benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the hex-1-ynyl group can undergo various transformations, contributing to the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the hex-1-ynyl group.
2-Hex-1-ynyl-toluene: Similar structure but with a methyl group instead of an aldehyde group.
2-Hex-1-ynyl-phenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Hex-1-ynyl-benzaldehyde is unique due to the presence of both an aldehyde group and a hex-1-ynyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
2-hex-1-ynylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETDVTPMFRPTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446782 | |
Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106824-45-7 | |
Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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